molecular formula C15H11N5O B15118283 5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole

5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B15118283
M. Wt: 277.28 g/mol
InChI Key: QKMRVZWPSOKOHZ-UHFFFAOYSA-N
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Description

5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, along with an oxadiazole moiety. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and eco-friendly solvents, as well as the avoidance of catalysts and additives, are key considerations in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dry toluene, and the use of molecular sieves to enhance yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist, inhibitor, or modulator of various enzymes and receptors. For example, it has been shown to act as an inverse agonist of RORγt, and inhibitors of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in disease processes, making the compound a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of a triazole-pyridine core with an oxadiazole moiety. This unique structure imparts it with distinct biological activities and makes it a valuable target for further research and development .

Properties

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H11N5O/c1-10-17-18-13-9-12(7-8-20(10)13)15-16-14(19-21-15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

QKMRVZWPSOKOHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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